molecular formula C14H9Cl2FO2 B3040598 2-Chloro-4-fluorophenyl 4-(chloromethyl)benzoate CAS No. 219500-19-3

2-Chloro-4-fluorophenyl 4-(chloromethyl)benzoate

Cat. No.: B3040598
CAS No.: 219500-19-3
M. Wt: 299.1 g/mol
InChI Key: UOOAJXVSMXHMAB-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorophenyl 4-(chloromethyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring and a chloromethyl group on the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluorophenyl 4-(chloromethyl)benzoate typically involves the esterification of 2-chloro-4-fluorophenol with 4-(chloromethyl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids (e.g., aluminum chloride) can be employed to accelerate the esterification reaction. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentration) ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluorophenyl 4-(chloromethyl)benzoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be targeted by nucleophiles, leading to the formation of substituted derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen substituents or reduce the ester group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions (room temperature to 50°C) to achieve substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions to prevent side reactions.

Major Products Formed

    Nucleophilic Substitution: Substituted benzoates with various functional groups (e.g., azides, nitriles).

    Oxidation: Carboxylic acids, ketones, or aldehydes depending on the extent of oxidation.

    Reduction: Alcohols or dehalogenated products.

Scientific Research Applications

2-Chloro-4-fluorophenyl 4-(chloromethyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional attributes.

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluorophenyl 4-(chloromethyl)benzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen substituents can enhance its binding affinity and selectivity towards molecular targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorophenol: A precursor in the synthesis of 2-Chloro-4-fluorophenyl 4-(chloromethyl)benzoate.

    4-Chloro-2-fluorophenol: Another halogenated phenol with similar reactivity.

    2-Chloro-4-fluorobenzaldehyde: Used in the synthesis of various aromatic compounds.

Uniqueness

This compound is unique due to the combination of chloro and fluoro substituents on the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in organic synthesis and a potential candidate for developing novel bioactive molecules.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl) 4-(chloromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO2/c15-8-9-1-3-10(4-2-9)14(18)19-13-6-5-11(17)7-12(13)16/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOAJXVSMXHMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C(=O)OC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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